ZK 93426 hydrochloride

Benzodiazepine receptor pharmacology GABA-A receptor antagonism Behavioral pharmacology

Researchers requiring a pure, neutral GABA-A benzodiazepine receptor antagonist free from the partial agonism of flumazenil can rely on ZK 93426 hydrochloride. It eliminates experimental confounds in BZ receptor subtype studies. - IC50 of 0.4 nM (cerebellum) and 0.7 nM (hippocampus) for [3H]-flunitrazepam displacement. - At 1.0 μM, completely reverses β-carboline agonist effects in GABA-stimulated chloride influx assays. - Most potent antagonist against DMCM-induced convulsions among tested BZ antagonists, enabling selective inverse agonist pharmacology studies.

Molecular Formula C18H21ClN2O3
Molecular Weight 348.827
CAS No. 1216792-30-1
Cat. No. B560233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZK 93426 hydrochloride
CAS1216792-30-1
Synonyms4-Methyl-5-(1-methylethoxy)-9H-pyrido[3,4-b]indole-3-carboxylic acid ethyl ester hydrochloride
Molecular FormulaC18H21ClN2O3
Molecular Weight348.827
Structural Identifiers
SMILESCCOC(=O)C1=NC=C2C(=C1C)C3=C(N2)C=CC=C3OC(C)C.Cl
InChIInChI=1S/C18H20N2O3.ClH/c1-5-22-18(21)17-11(4)15-13(9-19-17)20-12-7-6-8-14(16(12)15)23-10(2)3;/h6-10,20H,5H2,1-4H3;1H
InChIKeyRNQJDOYVHCISJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZK 93426 HCl: BZ Receptor Antagonist


ZK 93426 hydrochloride (CAS 1216792-30-1) is a β-carboline derivative that functions as a potent, selective, and competitive antagonist at the benzodiazepine (BZ) recognition site of the GABA-A receptor complex . It exhibits sub-nanomolar affinity for BZ receptors, with reported IC50 values of 0.4 nM and 0.7 nM for inhibition of [3H]-flunitrazepam binding to rat cerebellum and hippocampus, respectively . As a β-carboline antagonist, ZK 93426 lacks intrinsic efficacy at GABA-A receptors and serves as a pharmacological tool for dissecting benzodiazepine receptor subtype function and antagonizing both agonist and inverse agonist effects [1].

Neutral BZ antagonist without partial agonism
β-carboline competitive antagonist for GABA-A subtype studies
HCl salt enables aqueous stock preparation

ZK 93426 HCl: Irreplaceable Antagonist


Substituting ZK 93426 hydrochloride with another benzodiazepine receptor antagonist such as flumazenil (Ro 15-1788) or CGS 8216 is scientifically invalid due to documented, quantifiable differences in pharmacological profiles. While these compounds share the ability to displace [3H]-flunitrazepam and block agonist effects, they diverge significantly in intrinsic activity, efficacy against inverse agonist-induced convulsions, and behavioral outcomes in vivo [1]. Flumazenil exhibits partial agonistic activity in certain paradigms [2], whereas ZK 93426 behaves as a neutral antagonist without partial agonism in diazepam-naïve animals [3]. CGS 8216 displays proconvulsant properties not observed with ZK 93426 [1]. Furthermore, ZK 93426 was the most potent inhibitor of convulsions produced by the inverse agonist DMCM among tested BZ antagonists, suggesting differential efficacy at BZ receptor subtypes that may be exploited experimentally [1]. These distinctions directly impact experimental reproducibility, data interpretation, and the validity of cross-study comparisons.

Flumazenil Partial agonism may confound neutral antagonist assays.
CGS 8216 Proconvulsant effects may alter seizure model endpoints.
DMCM Antagonism Potency ranking may not transfer across BZ inverse agonist studies.

ZK 93426 HCl: Comparative Evidence


Neutral Antagonism in Behavioral Assays

ZK 93426 hydrochloride exhibits a neutral antagonist profile without partial agonistic activity, in direct contrast to flumazenil (Ro 15-1788). In diazepam-naïve dogs, intravenous infusion of flumazenil up to 20 mg/kg produced transient sedation, ataxia, and 'hot foot' behavior, indicating partial agonistic activity. In the same study, ZK 93426 administration resulted in behavioral alterations not different from vehicle infusion alone, demonstrating a cleaner antagonist profile [1]. This differential intrinsic activity is critical for experiments requiring pure antagonism without confounding partial agonist effects.

Neutral Antagonism
Head-to-head
No behavioral alteration vs. vehicle; flumazenil produced sedation/ataxia
Supports neutral antagonist research fit
Diazepam-naïve dog model
Benzodiazepine receptor pharmacology GABA-A receptor antagonism Behavioral pharmacology Drug discrimination

DMCM Convulsion Antagonism

Among benzodiazepine receptor antagonists tested, ZK 93426 was the most potent inhibitor of convulsions produced by the BZ receptor inverse agonist DMCM (methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) [1]. While ZK 93426, flumazenil (Ro 15-1788), and CGS 8216 were almost equally potent as antagonists of BZ receptor agonists (e.g., diazepam, lorazepam), ZK 93426 demonstrated superior potency specifically against DMCM-induced convulsions. This suggests that ZK 93426 possesses differential efficacy at BZ receptor subtypes that may be preferentially engaged by inverse agonists [1].

DMCM Convulsion Antagonism
Head-to-head
Most potent inhibitor among tested BZ antagonists
Rank-order antagonism in inverse agonist model
DMCM-induced convulsion model
Convulsion models Inverse agonism DMCM antagonism Seizure pharmacology

Chloride Flux Antagonism

ZK 93426 hydrochloride functionally antagonizes the effects of β-carboline agonists on GABA-stimulated chloride influx in a concentration-dependent manner. The augmenting effect of both the full agonist ZK 93423 and the partial agonist ZK 91296 on GABA-stimulated chloride flux was reduced by ZK 93426 and reached GABA-stimulated control levels at a ZK 93426 concentration of 1.0 μM in rat cerebral cortex vesicle preparations [1]. This establishes a defined concentration benchmark for complete functional antagonism in this assay system.

Chloride Flux Reversal
Reported
Complete reversal at 1.0 μM
Benchmark for functional antagonism
Rat cortical vesicle chloride influx
Chloride flux assay GABA-A receptor function β-Carboline pharmacology Ionophore complex

Withdrawal Precipitation Profile

In diazepam-dependent dogs, ZK 93426 and flumazenil precipitated distinct abstinence syndromes with differing severity and symptom profiles. Following chronic diazepam treatment (2 mg/kg orally, 3× daily for 2 weeks), both antagonists precipitated severe abstinence symptoms, but the symptom types differed: flumazenil induced rigid postures, rigid walking with increased muscle tone, tremor, twitches, and jerks; ZK 93426 did not alter motility but induced generalized myoclonic jerks and tonic-clonic seizures [1]. At lower diazepam exposure (1 mg/kg orally, 3× daily for 1 week), withdrawal signs induced by flumazenil were greater in number and severity than with ZK 93426 [1].

Withdrawal Profile
Head-to-head
Induced myoclonic jerks/seizures; flumazenil produced rigidity/tremor
Distinct precipitation syndrome context
Diazepam-dependent dog model
Benzodiazepine dependence Withdrawal precipitation Abstinence syndrome Addiction pharmacology

Aqueous Solubility of HCl Salt

The hydrochloride salt form of ZK 93426 (CAS 1216792-30-1) provides aqueous solubility of up to 100 mM (approximately 34.88 mg/mL) in water, enabling preparation of concentrated aqueous stock solutions without requiring DMSO for many applications . This represents a practical advantage over the free base form (CAS 89592-45-0), which has lower aqueous solubility and may require organic co-solvents. The enhanced aqueous solubility facilitates experimental protocols where DMSO must be minimized due to cellular toxicity concerns or where vehicle controls must be carefully matched.

Aqueous Solubility
Data to verify
Soluble to 100 mM in water (HCl salt)
Supports DMSO-free stock preparation
Supplier specification; verify per protocol
Compound solubility Salt form selection Assay preparation Stock solution stability

ZK 93426 HCl: Research Applications


BZ Receptor Subtype Studies

ZK 93426 hydrochloride is the preferred antagonist for experiments requiring pure, neutral antagonism without partial agonistic confounds. Unlike flumazenil, which exhibits partial agonistic activity (transient sedation, ataxia in diazepam-naïve dogs) [1], ZK 93426 produces behavioral effects indistinguishable from vehicle, establishing it as a cleaner pharmacological tool for isolating antagonist-specific effects [1]. Additionally, its superior potency in inhibiting DMCM-induced convulsions compared to other BZ antagonists [2] makes it uniquely suited for probing differential efficacy at BZ receptor subtypes.

Inverse Agonist & Convulsion Models

For studies involving BZ receptor inverse agonists such as DMCM, ZK 93426 hydrochloride is the antagonist of choice. Among tested benzodiazepine receptor antagonists (including flumazenil and CGS 8216), ZK 93426 was the most potent inhibitor of DMCM-induced convulsions, despite similar potency against agonist effects [2]. This selective advantage in antagonizing inverse agonist activity suggests preferential engagement of specific BZ receptor subtypes, making ZK 93426 essential for experiments designed to differentiate inverse agonist from agonist pharmacology.

Chloride Flux Assays with Benchmarks

In GABA-stimulated chloride influx assays using rat cerebral cortex membrane vesicles, ZK 93426 hydrochloride provides a validated concentration benchmark: 1.0 μM achieves complete reversal of β-carboline agonist (ZK 93423 and ZK 91296) effects to GABA-stimulated control levels [3]. This established concentration-response relationship enables reproducible experimental design and facilitates cross-study comparisons in chloride ionophore functional assays.

Benzodiazepine Dependence & Withdrawal

ZK 93426 hydrochloride precipitates a withdrawal syndrome in diazepam-dependent models that is qualitatively distinct from that induced by flumazenil. In dogs treated chronically with diazepam (2 mg/kg, 3× daily for 2 weeks), ZK 93426 induced generalized myoclonic jerks and tonic-clonic seizures without altering motility, whereas flumazenil produced rigid postures, increased muscle tone, tremor, and jerks [1]. At lower diazepam exposure (1 mg/kg, 3× daily for 1 week), flumazenil precipitated more numerous and severe withdrawal signs than ZK 93426 [1]. Researchers investigating the neuropharmacological mechanisms of benzodiazepine dependence and withdrawal should select the antagonist whose precipitation profile best matches their specific experimental questions.

Application
Selection Property
Validation Focus
BZ receptor subtype profiling
Neutral antagonism profile
Absence of partial agonism in behavioral assays
Inverse agonist pharmacology
DMCM antagonism potency
Rank-order antagonism against reference antagonists
Chloride flux functional assays
Concentration-dependent reversal
Benchmarked reversal concentration
Dependence & withdrawal mechanisms
Withdrawal precipitation profile
Distinct symptom profile vs. other antagonists

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